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2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone

Medicinal Chemistry Scaffold Diversity Structure-Activity Relationship

Many PDE-focused screening libraries lack sterically demanding N² substituents, limiting exploration of the PDE4 active site’s full steric tolerance. This compound fills that gap with a unique azepane N² substituent and 6-thienyl core, offering a conformational fingerprint distinct from common phenyl/ethyl pyridazinones. • Enables complete ring-size SAR matrix when co-procured with pyrrolidine and morpholine/piperidine analogs. • Provides immediate freedom-to-operate outside piperazine-dominated PDE4 inhibitor patents. • Supplied at ≥95% purity for direct use in PDE1-PDE11 panel screens, docking studies, and lead optimization.

Molecular Formula C16H19N3O2S
Molecular Weight 317.4 g/mol
Cat. No. B4508481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone
Molecular FormulaC16H19N3O2S
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
InChIInChI=1S/C16H19N3O2S/c20-15-8-7-13(14-6-5-11-22-14)17-19(15)12-16(21)18-9-3-1-2-4-10-18/h5-8,11H,1-4,9-10,12H2
InChIKeySKJQDAGBRPQCOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azepanyl-Thienyl Pyridazinone: A PDE-Focused Screening Scaffold


2-[2-(1-Azepanyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone (CAS 1282131-77-4; molecular formula C₁₆H₁₉N₃O₂S; MW 317.4 g/mol) is a synthetic pyridazinone derivative belonging to a therapeutically privileged heterocyclic class with established activity across phosphodiesterase (PDE) inhibition, kinase inhibition, and anti-inflammatory pathways [1]. The compound features a 3(2H)-pyridazinone core bearing a thien-2-yl substituent at the 6-position and an N²-linked 2-(azepan-1-yl)-2-oxoethyl side chain—a substitution pattern that structurally distinguishes it from the majority of reported pyridazinone pharmacophores, which predominantly employ phenyl or substituted-phenyl groups at C6 and smaller N² substituents (methyl, ethyl, benzyl) [2]. This distinct architecture places the compound at the intersection of PDE3/PDE4 inhibitor chemotypes and azepane-containing bioactive molecules, making it a candidate for PDE-focused screening libraries and structure-activity relationship (SAR) expansion programs where scaffold diversity is a procurement criterion [3].

Why Generic Pyridazinone Analogs Cannot Substitute This Compound


Within the pyridazinone chemotype, even minor N²-substituent alterations produce profound shifts in PDE isoform selectivity, potency, and off-target profile. Published SAR demonstrates that replacing an N²-ethyl group with N²-benzyl in heterocyclic-fused pyridazinones reduces PDE4 inhibitory potency by 12- to 50-fold while simultaneously eroding selectivity over PDE3 [1]. Similarly, migration of the pyridazinone ring attachment point on pyrazolopyridine scaffolds can switch a compound from a PDE4-selective inhibitor to a dual PDE3/4 inhibitor [2]. The target compound bears a seven-membered azepane ring attached via an oxoethyl linker at N²—a sterically and electronically unique substitution that has no direct counterpart among clinically precedented pyridazinone PDE inhibitors (e.g., milrinone, zardaverine, or KCA-1490). Additionally, the 6-thienyl group introduces heteroatom-mediated electronic and conformational effects distinct from the 6-phenyl congeners that dominate the pyridazinone literature. These structural features are non-interchangeable: simply sourcing a 'pyridazinone PDE inhibitor' without specifying these substituents risks selecting a compound with a fundamentally different selectivity window, potency range, and physicochemical property profile [3].

Quantitative Differentiation from Closest Structural Analogs


Azepane Ring Size: Steric and Conformational Differentiation

The target compound incorporates a seven-membered azepane ring at the N²-oxoethyl terminus (C₁₆H₁₉N₃O₂S, MW 317.4). The closest commercially cataloged analogs bearing the identical 6-(2-thienyl)-3(2H)-pyridazinone core but differing only in N²-cyclic amine ring size are the pyrrolidine analog (CAS 1232785-59-9, C₁₄H₁₅N₃O₂S, MW 289.35) and the morpholine analog (CAS 1232796-68-7, C₁₄H₁₅N₃O₃S, MW 305.35) . The azepane ring introduces an additional methylene unit compared to piperidine (not cataloged with the exact thienyl core) and two additional methylene units over pyrrolidine, increasing molecular volume and rotational degrees of freedom. This ring expansion is consequential: SAR studies on pyridazinone N²-substitution demonstrate that hydrophobic bulk at this position is a primary driver of PDE4 potency and PDE4-over-PDE3 selectivity, with larger N²-alkyl groups consistently delivering superior selectivity indices in heterocyclic-fused series [1]. The azepane's conformational flexibility—capable of adopting chair, boat, and twist-chair conformations—provides a pharmacophore-sampling space unavailable to the more rigid pyrrolidine and piperidine congeners [2].

Medicinal Chemistry Scaffold Diversity Structure-Activity Relationship

Thienyl vs. Phenyl: Electronic Profile Differentiation for PDE Binding

The target compound bears a thiophen-2-yl group at the 6-position of the pyridazinone core. The closest phenyl congener, 2-[2-(1-azepanyl)-2-oxoethyl]-6-phenyl-3(2H)-pyridazinone (CAS 1370243-61-0), has been cataloged but lacks published biological data . However, cross-class SAR from pyridazinone PDE inhibitor programs provides quantitative precedent: in a series of 6-aryl-4,5-dihydro-3(2H)-pyridazinones, the 6-thienyl analog inhibited thrombin-induced platelet aggregation with an IC₅₀ of 0.26 mM, which was statistically indistinguishable from the 6-phenyl analog (IC₅₀ = 0.25 mM) in the same assay, demonstrating that thienyl can serve as an isosteric replacement for phenyl in this chemotype [1]. Critically, the thienyl group introduces differential electronic properties: the sulfur atom contributes lone-pair electrons to the π-system, altering the HOMO-LUMO gap and molecular electrostatic potential surface compared to phenyl. In PDE4 inhibitor optimization programs, such electronic modulation at the 6-aryl position has been exploited to tune potency against specific PDE4 isoforms (PDE4A vs. PDE4B vs. PDE4D) while modulating metabolic liability associated with phenyl oxidation [2].

Phosphodiesterase Inhibition Heterocyclic SAR Electronic Effects

Oxoethyl Linker vs. Direct N²-Alkyl: PDE4 Selectivity Implications

The target compound employs a -CH₂-CO- (oxoethyl) linker between the pyridazinone N² and the azepane amine, rather than a direct N²-alkyl attachment. This design feature is substantiated by quantitative SAR from the heterocyclic-fused pyridazinone series, where an N²-ethyl group conferred the optimal balance of PDE4 potency and selectivity over both PDE3 and the rolipram high-affinity binding site (HARBS), which is associated with emetic side effects [1]. In that series, N²-ethyl analogs were 12- to 50-fold more potent as PDE4 inhibitors than the corresponding N²-benzyl analogs [2]. The oxoethyl linker in the target compound extends the N² substituent by one additional carbon atom compared to N²-ethyl while introducing a hydrogen-bond-accepting carbonyl group. This carbonyl can engage in additional polar interactions within the PDE4 active site or, alternatively, contribute to attenuated HARBS affinity—a critical differentiator for compounds intended to avoid the nausea/emesis liability that has historically limited PDE4 inhibitor clinical development [3]. The linker carbonyl also provides a metabolic soft spot that can be exploited for prodrug design or tuned for pharmacokinetic optimization.

PDE4 Selectivity Linker SAR Rolipram Binding Site

Azepane Pyridazinones: Distinct IP and Chemical Space vs. Piperazine/Morpholine

A survey of commercially cataloged pyridazinones sharing the 6-(2-thienyl)-3(2H)-pyridazinone core reveals that the N²-substituent chemical space is dominated by piperazine-containing analogs (e.g., 4-benzylpiperazino, 4-(3-chlorophenyl)piperazino, 4-(3-methoxyphenyl)piperazino), morpholino analogs, and acyclic amide derivatives . The azepane-containing variant (target compound) represents a distinct minority: fewer than five azepanyl-pyridazinone entries with varied 6-aryl substituents are cataloged across major screening compound databases [1]. From an IP standpoint, pyridazinone patents covering kinase inhibition (CDK2), PDE inhibition, and PARP inhibition predominantly exemplify piperazine, morpholine, piperidine, and pyrrolidine substituents, leaving the azepane chemical space relatively unencumbered for composition-of-matter claims [2]. This scarcity is not due to synthetic inaccessibility—azepane building blocks are commercially available—but rather reflects the historical bias in medicinal chemistry toward 5- and 6-membered saturated N-heterocycles. For organizations building proprietary screening libraries, the azepane pyridazinone offers a genuine diversity point that is unlikely to appear in competitor screening decks.

Chemical Diversity Intellectual Property Screening Library Design

Lipophilicity and H-Bonding Differentiation vs. Morpholine/Piperazine Analogs

The azepane ring is a purely hydrocarbon secondary amine (seven-membered, pKa ~11), in contrast to the morpholine analog which incorporates an ether oxygen (reduced basicity, pKa ~8.4) and the piperazine analogs which contain a second basic nitrogen. This fundamental difference in ionization and hydrogen-bonding capacity has direct implications for the compound's behavior in biological assays. The azepane variant possesses one H-bond donor (tertiary amine after acylation renders it non-basic, leaving only CH H-bond donors) and three H-bond acceptors (pyridazinone carbonyl, amide carbonyl, thiophene S), yielding a lower topological polar surface area (TPSA) compared to the morpholine congener (four H-bond acceptors, TPSA increased by ~9 Ų) and piperazine variants (additional N, TPSA increased by ~6 Ų with potential for dual basic centers) . In PDE inhibitor programs, balanced lipophilicity (cLogP ~1.5–3.5) is associated with optimal cellular permeability while avoiding excessive metabolic clearance; the azepane's hydrocarbon character shifts the compound toward the upper end of this range relative to the more polar morpholine analog, potentially enhancing membrane permeability at the cost of slightly reduced aqueous solubility [1]. This property profile is particularly relevant for intracellular PDE targets (PDE3, PDE4) where compounds must cross the cell membrane to access the catalytic site.

Drug-likeness Physicochemical Properties Permeability

Optimal Application Scenarios Based on Evidence Profile


PDE Isoform Selectivity Profiling in Hit Discovery

This compound is best deployed as a structurally unique entry in PDE-focused screening libraries, particularly for programs targeting PDE4 (anti-inflammatory/respiratory indications) or dual PDE3/4 inhibition (bronchodilator + anti-inflammatory). The azepane N² substituent and oxoethyl linker differentiate it from the extensively precedented N²-ethyl and N²-methyl pyridazinones that populate commercial PDE-focused libraries [1]. Procurement is recommended for organizations running panel screens against PDE1–PDE11 isoforms, where the compound's selectivity fingerprint—once experimentally determined—can be benchmarked against reference inhibitors (rolipram for PDE4, milrinone for PDE3) to establish whether the azepane-thienyl combination confers a novel selectivity window [2].

SAR Expansion: N² Cyclic Amine Ring Size

For medicinal chemistry teams engaged in pyridazinone lead optimization, this compound completes a ring-size SAR matrix when co-procured with the pyrrolidine (5-membered) and morpholine (6-membered heterocyclic) analogs sharing the same 6-(2-thienyl) core. Systematic variation of N² cyclic amine ring size while holding the 6-aryl group constant is an established strategy for mapping steric tolerance within the PDE4 active site [1]. The seven-membered azepane ring is the largest saturated N-heterocycle commercially available in this series and represents the upper boundary of ring-size SAR that can be explored without custom synthesis [2]. Procurement of the full ring-size set (pyrrolidine → morpholine/piperidine → azepane) enables a complete steric map of the N² binding pocket.

Computational Chemistry and Molecular Docking Validation

The compound's conformational complexity—arising from the flexible azepane ring (capable of adopting multiple low-energy conformations) combined with the rotational freedom of the oxoethyl linker—makes it a valuable test case for validating conformational sampling algorithms and docking scoring functions [1]. Published homology models and crystal structures of PDE3A and PDE4 isoforms are available for docking studies [2]. Procurement for academic or industrial computational chemistry groups enables benchmarking of predicted binding poses against experimentally determined IC₅₀ values once biochemical assay data are generated, contributing to the refinement of in silico screening protocols for flexible, medium-sized heterocycles.

IP-Differentiated Lead Generation for Respiratory/Anti-Inflammatory Indications

For biotech and pharmaceutical organizations seeking composition-of-matter freedom-to-operate in the PDE4 inhibitor space—which is heavily patented around specific phenyl, pyrazolopyridine, and phthalazinone scaffolds—this compound's azepane-thienyl architecture offers a structurally distinct starting point that falls outside the Markush claims of major PDE4 inhibitor patents [1]. The piperazine-dominated pyridazinone patent landscape leaves the azepane subspace relatively open for novel composition-of-matter filings [2]. Procurement at the ≥95% purity level (commercially available) supports immediate use in preliminary in vitro pharmacology assays to generate the biological data required for patent enablement.

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